molecular formula C7H7NO2<br>C6H4(CH3)(NO2)<br>C7H7NO2 B074249 2-Nitrotoluene CAS No. 1321-12-6

2-Nitrotoluene

Cat. No. B074249
CAS RN: 1321-12-6
M. Wt: 137.14 g/mol
InChI Key: PLAZTCDQAHEYBI-UHFFFAOYSA-N
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Patent
US06020379

Procedure details

The toluene derivative (1) is charged with concentrated sulfuric acid and potassium nitrate (reaction 11) to obtain the 2-nitro toluene (m), which subsequently is reduced (reaction 12) with hydrogen on palladium/charcoal to the amine (n). The methyl group of the amine (n) is brominated with bromine under illumination (reaction 13). The brominated aniline (o) is charged (reaction 14) with triphenylphosphine in dimethylformamide to give the phosphonium salt (p), which undergoes a Wittig reaction (reaction 15) with n-butyl-lithium and the aldehyde R7 --C(O)H. The ethylene-substituted aniline (q) is reduced with hydrogen over palladiurn-charcoal to the ethyl-substituted aniline (r) (reaction 16), which is further allowed to react with NaNO2 and H2SO4, followed by copper cyanide, and is then heated with formic acid over Raney-nickel to obtain the aldehyde (a) (reaction 18). The ethylene-substituted aniline (q) can also be charged with NaNO2 and H2SO4, followed by copper cyanide (reaction 17), which is then heated with formic acid over Raney-nickel (reaction 19) to give the ethylene-substituted aldehyde (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])([O-])=[O:7].[K+].[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[N+:6]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH3:17])([O-:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.